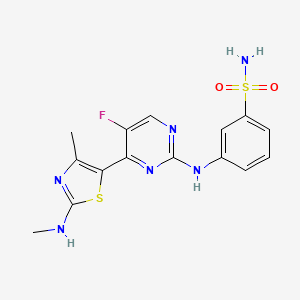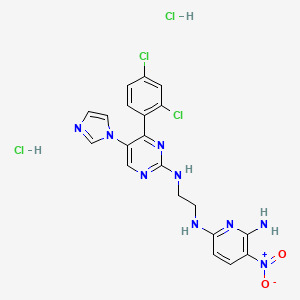
DMAKO-5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DMAKO-5 is an antineoplastic agent which exhibits remarkable anticancer activity as well as excellent cellular selectivity.
Scientific Research Applications
Antitumor Activity and Mechanisms
DMAKO-05, an oxime derivative of shikonin, has shown significant potential in cancer research, particularly in the treatment of melanoma. It inhibits the proliferation and migration of melanoma cells, induces cell cycle arrest and apoptosis, and has a profound effect on the Akt-mediated survival signals in these cells. This suggests DMAKO-05's strong cytotoxicity against melanoma cells via inhibiting Akt activation, promoting cell apoptosis, and causing G1 arrest, positioning it as a potential lead compound for melanoma treatment (Yang et al., 2016).
Metabolism and Bioactivation in Cancer Treatment
The antitumor activity of DMAKO-05 is also attributed to its metabolism. Research has shown that it undergoes biphasic metabolism in rat liver microsomes. The metabolites of DMAKO-05, characterized by oxygenation of its naphthoquinone nucleus and hydrolysis of its side chain, contribute significantly to its antitumor activity. This finding is crucial for understanding the underlying mechanisms of its antitumor effectiveness, diverging from traditional naphthoquinone prodrugs (Zhang et al., 2014).
properties
Product Name |
DMAKO-5 |
|---|---|
Molecular Formula |
C22H30N2O5 |
Molecular Weight |
402.49 |
IUPAC Name |
(1E,4E)-6-((S)-1-Isobutoxy-4-methylpent-3-en-1-yl)-5,8-dimethoxynaphthalene-1,4-dione dioxime |
InChI |
InChI=1S/C22H30N2O5/c1-13(2)7-10-18(29-12-14(3)4)15-11-19(27-5)20-16(23-25)8-9-17(24-26)21(20)22(15)28-6/h7-9,11,14,18,25-26H,10,12H2,1-6H3/b23-16+,24-17+/t18-/m0/s1 |
InChI Key |
UWBJWTFIFPOIBA-DSSJXOIASA-N |
SMILES |
COC1=CC([C@@H](OCC(C)C)C/C=C(C)\C)=C(OC)C2=C1/C(C=C/C2=N\O)=N/O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
DMAKO5; DMAKO 5; DMAKO-5 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-((1-(methylsulfonyl)piperidin-4-yl)methyl)-3-(naphthalen-1-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1192496.png)

![1-[(1R)-1-(1-ethylsulfonyl-4-piperidinyl)ethyl]-N-[(4-methoxy-6-methyl-2-oxo-1H-pyridin-3-yl)methyl]-2-methyl-3-indolecarboxamide](/img/structure/B1192499.png)